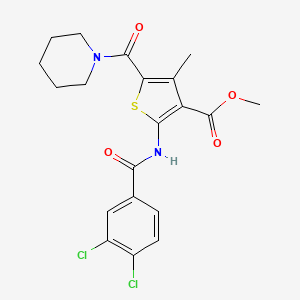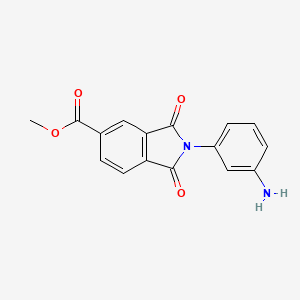
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロ-3-ニトロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾールは、オキサジアゾールファミリーに属するヘテロ環式化合物です。これらの化合物は、多様な生物活性で知られており、創薬のための医薬品化学で頻繁に使用されます。フェニル環にクロロ基とニトロ基が存在することは、化合物の反応性と生物活性に大きな影響を与える可能性があります。
2. 製法
合成経路と反応条件
5-(4-クロロ-3-ニトロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾールの合成には、通常、適切なヒドラジドとカルボン酸またはその誘導体の環化が関与します。一般的な方法の1つは、4-クロロ-3-ニトロ安息香酸ヒドラジドと3-クロロ安息香酸を、オキシ塩化リン(POCl3)などの脱水剤の存在下で還流条件下で反応させることです。
工業生産方法
このような化合物の工業生産方法は、同様の合成経路を伴うことが多いですが、大規模生産用に最適化されています。これには、高収率と純度を確保するために、連続フロー反応器、自動合成、および精製プロセスを使用することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chloro-3-nitrobenzohydrazide with 3-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: ニトロ基は還元されてアミノ誘導体を生成することができます。
還元: この化合物は、触媒の存在下で水素ガスなどの試薬を使用して還元することができます。
置換: クロロ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)。
還元: 水素ガス(H2)と炭素担持パラジウム(Pd/C)触媒。
置換: ナトリウムメトキシド(NaOCH3)、カリウム tert-ブトキシド(KOtBu)。
生成される主要な生成物
アミノ誘導体: ニトロ基の還元から生成されます。
置換誘導体: クロロ基の求核置換から生成されます。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗真菌作用について調査されています。
医学: 抗炎症剤や抗がん剤としての可能性を探求しています。
産業: 特定の特性を持つ新素材の開発に利用されています。
作用機序
5-(4-クロロ-3-ニトロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾールの作用機序には、特定の分子標的との相互作用が関与しています。ニトロ基とクロロ基は、酵素や受容体と相互作用して、生物学的経路の阻害または活性化につながる可能性があります。正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 5-(4-クロロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾール
- 5-(4-ニトロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾール
- 5-(4-クロロ-3-ニトロフェニル)-3-フェニル-1,2,4-オキサジアゾール
独自性
5-(4-クロロ-3-ニトロフェニル)-3-(3-クロロフェニル)-1,2,4-オキサジアゾールには、クロロ基とニトロ基の両方が存在するため、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
The presence of both chloro and nitro groups in 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole makes it unique compared to other similar compounds
特性
分子式 |
C14H7Cl2N3O3 |
|---|---|
分子量 |
336.1 g/mol |
IUPAC名 |
5-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-10-3-1-2-8(6-10)13-17-14(22-18-13)9-4-5-11(16)12(7-9)19(20)21/h1-7H |
InChIキー |
LDIIUVMHXBRJFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


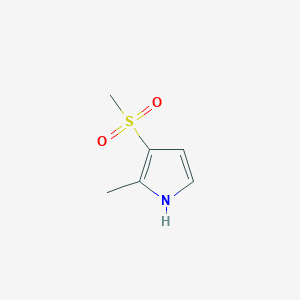
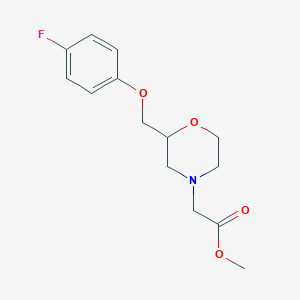
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)


![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
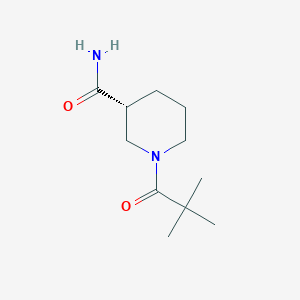
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)
![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)

